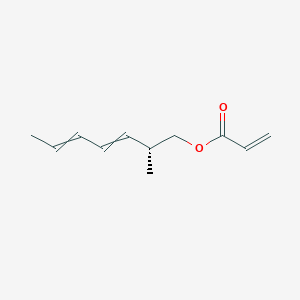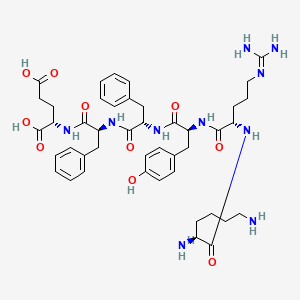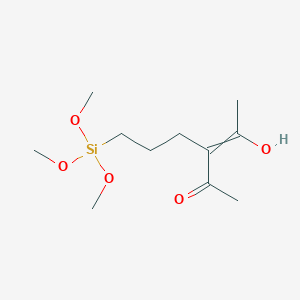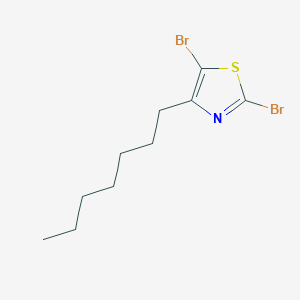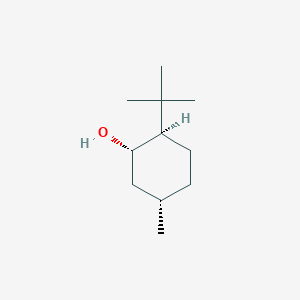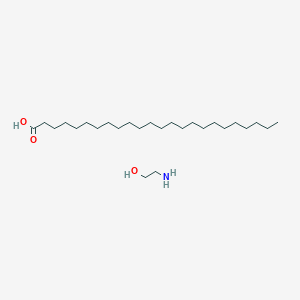
2-Aminoethanol;tetracosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminoethanol can be synthesized by reacting ethylene oxide with ammonia. This reaction produces ethanolamine as the primary product. The reaction conditions typically involve moderate temperatures and pressures to ensure efficient conversion.
Tetracosanoic acid can be obtained from natural sources such as peanut oil and other plant oils. It can also be synthesized through the hydrogenation of tetracosenoic acid.
Industrial Production Methods
Industrial production of 2-aminoethanol involves the reaction of ethylene oxide with ammonia in large-scale reactors. The process is optimized to maximize yield and minimize by-products. Tetracosanoic acid is typically extracted from natural sources through processes such as solvent extraction and distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aminoacetaldehyde and further to glycine.
Reduction: It can be reduced to form ethylenediamine.
Substitution: It can react with acids to form esters and with alkyl halides to form alkylamines.
Tetracosanoic acid primarily undergoes reactions typical of fatty acids, such as:
Esterification: It reacts with alcohols to form esters.
Hydrogenation: It can be hydrogenated to form saturated fatty acids.
Common Reagents and Conditions
Common reagents for the reactions of 2-aminoethanol include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For tetracosanoic acid, common reagents include alcohols for esterification and hydrogen gas for hydrogenation.
Major Products Formed
2-Aminoethanol: Major products include aminoacetaldehyde, glycine, ethylenediamine, and various esters.
Tetracosanoic Acid: Major products include esters and saturated fatty acids.
Aplicaciones Científicas De Investigación
2-Aminoethanol is widely used in scientific research due to its role as a building block for various compounds. It is used in the synthesis of surfactants, emulsifiers, and pharmaceuticals. It also plays a crucial role in the removal of carbon dioxide from flue gases in carbon capture systems.
Tetracosanoic acid is used in the study of lipid metabolism and as a standard in analytical chemistry. It is also used in the production of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
2-Aminoethanol acts as a precursor for the synthesis of phospholipids, which are essential components of cell membranes. It is involved in the formation of phosphatidylethanolamine, a key phospholipid in biological membranes. The compound’s effects are mediated through its incorporation into membrane structures and its role in cellular signaling pathways.
Tetracosanoic acid exerts its effects through its incorporation into lipid bilayers and its role in lipid metabolism. It is involved in the synthesis of complex lipids and serves as an energy source in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethanol: Similar compounds include diethanolamine and triethanolamine, which have additional hydroxyl groups.
Tetracosanoic Acid: Similar compounds include other long-chain fatty acids such as stearic acid and palmitic acid.
Uniqueness
2-Aminoethanol is unique due to its bifunctional nature, containing both a primary amine and a primary alcohol group. This allows it to participate in a wide range of chemical reactions. Tetracosanoic acid is unique due to its long carbon chain, which imparts specific physical and chemical properties, making it suitable for specialized applications in cosmetics and analytical chemistry.
Propiedades
Número CAS |
560060-89-1 |
|---|---|
Fórmula molecular |
C26H55NO3 |
Peso molecular |
429.7 g/mol |
Nombre IUPAC |
2-aminoethanol;tetracosanoic acid |
InChI |
InChI=1S/C24H48O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;3-1-2-4/h2-23H2,1H3,(H,25,26);4H,1-3H2 |
Clave InChI |
OUTDGOAVIJTVJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)


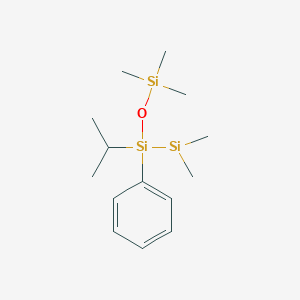
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

